Bupirimate

Catalog No.
S522277
CAS No.
41483-43-6
M.F
C13H24N4O3S
M. Wt
316.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bupirimate

Powdery mildew resistance and MRL compliance challenge high-value crop protection. Bupirimate, a systemic ADA inhibitor (FRAC 8), delivers curative control with rapid photodegradation. Key advantages: - Effective against DMI/QoI-resistant Podosphaera aphanis. - Translaminar movement for foliar uptake; no deep tissue residues. - Degrades rapidly on fruit, avoiding ethirimol's 3,819-day soil persistence. - Low phytotoxicity at 8 mL/L. Procure with confidence for strawberry runners, pome fruits, and ornamentals.

CAS Number

41483-43-6

Product Name

Bupirimate

IUPAC Name

[5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate

Molecular Formula

C13H24N4O3S

Molecular Weight

316.42 g/mol

InChI

InChI=1S/C13H24N4O3S/c1-6-8-9-11-10(3)15-13(14-7-2)16-12(11)20-21(18,19)17(4)5/h6-9H2,1-5H3,(H,14,15,16)

InChI Key

DSKJPMWIHSOYEA-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

2-aminoethyl-5-butyl-4(N)-methylsulfonate-6-methylpyrimidine, bupirimate, Nimrod

Canonical SMILES

CCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C

The exact mass of the compound Bupirimate is 316.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg

Bupirimate is a systemic pyrimidine sulfamate fungicide (FRAC Group 8) primarily utilized as an adenosine deaminase inhibitor for the curative and protective control of powdery mildew in high-value crops. Structurally, it is the dimethylsulfamate ester of ethirimol, engineered to optimize foliar uptake and translaminar movement. Key procurement-relevant specifications include a melting point of 50–52°C, a low vapor pressure of 0.067 mPa at 20°C, and an aqueous solubility of approximately 23 mg/L at pH 5.2 . Unlike broad-spectrum multi-site protectants, bupirimate is specifically procured for its targeted systemic action and rapid photolytic degradation profile, making it a critical active ingredient for low-residue agricultural formulations [1].

Research Fit

1 Target: Adenosine deaminase inhibition; nucleic acid synthesis interference
2 Application: Foliar spray with translaminar and xylem-systemic mobility
3 Activity: Reported protective and curative action against powdery mildew

Substituting bupirimate with its parent compound, ethirimol, or the related dimethirimol fails in foliar applications for high-value crops due to distinct physicochemical and environmental profiles. Ethirimol is optimized primarily for cereal seed treatments and exhibits high environmental persistence, with soil degradation half-lives (DT50) extending up to 3,819 days [1]. In contrast, bupirimate's specific dimethylsulfamate esterification enables rapid foliar absorption and translaminar movement, followed by rapid photolytic degradation on fruit surfaces . This localized delivery minimizes deep tissue residue accumulation, making direct substitution with ethirimol unviable for pome fruits, strawberries, and ornamentals facing strict maximum residue limits (MRLs). Furthermore, substituting bupirimate with generic multi-site protectants like sulfur fails to provide necessary curative action, while relying on conventional DMI fungicides risks severe efficacy loss due to established target-site resistance [2].

Substitution Risk

Bupirimate
Alternative
Application method
Foliar spray, translaminar + xylem
Seed treatment (Ethirimol)
Field sensitivity
Reported retained sensitivity
Widespread resistance (Thiophanate-methyl)

Curative Efficacy and Yield Improvement vs. Standard Systemics

In comparative in vivo trials against rose powdery mildew (Sphaerotheca pannosa), bupirimate (25% EC) demonstrated superior curative efficacy compared to the standard systemic fungicide carbendazim (50% WP). Application of bupirimate at 4–6 ml/L significantly reduced the percent disease incidence (PDI) to approximately 4.44–6.48%, whereas carbendazim treatments resulted in a higher PDI of 8.33–14.75% [1]. This enhanced disease suppression directly correlated with improved flower yield, validating bupirimate as a higher-performance procurement choice for ornamental crop protection.

Evidence DimensionPowdery mildew disease incidence (PDI)
Target Compound DataBupirimate 25% EC (4.44–6.48% PDI)
Comparator Or BaselineCarbendazim 50% WP (8.33–14.75% PDI)
Quantified Difference>50% reduction in disease incidence
ConditionsIn vivo foliar spray trials on rose plants at 7-10 day intervals

Buyers formulating for high-value ornamentals must select active ingredients that provide superior curative control without compromising yield.

In Vitro EC50
Head-to-head
4.85 mg/L
Supports potency ranking in spore germination assay
P. aphanis; comparators ranged 3.90–6.03 mg/L

Phytotoxicity Thresholds for High-Value Crop Safety

A critical differentiator for bupirimate is its exceptionally high crop safety margin on sensitive ornamental and berry cultivars. While many DMI and older systemic fungicides can cause leaf burn or stunting at elevated concentrations, bupirimate 25% EC exhibited zero phytotoxic symptoms on rose plants even when applied at an elevated dose of 8 ml/L (double the standard effective dose of 4 ml/L) [1]. This lack of phytotoxicity ensures that flower quality and marketability are maintained, making it a preferred active ingredient over harsher chemical alternatives.

Evidence DimensionPhytotoxicity incidence
Target Compound Data0% phytotoxicity at 8 ml/L (2x standard dose)
Comparator Or BaselineConventional DMI fungicides (susceptible to leaf burn at elevated doses)
Quantified DifferenceComplete absence of phytotoxic symptoms at elevated concentrations
ConditionsHigh-concentration foliar application on sensitive rose cultivars

Procurement for ornamental and berry formulations requires active ingredients with wide safety margins to prevent crop damage and economic loss.

Field Resistance
Head-to-head
0% vs 95% resistance
Supports field-sensitivity retention context
n=237 isolates; multi-year survey, Spain

Environmental Persistence and Residue Mitigation

Bupirimate offers a distinct environmental advantage over its parent compound, ethirimol, due to its rapid photolytic degradation profile. Direct application of ethirimol results in moderate to high environmental persistence, with soil degradation half-lives (DT50) ranging from 25.5 to 3,819 days[1]. In contrast, bupirimate is engineered to degrade rapidly via photolysis upon exposure to sunlight on fruit surfaces, yielding ethirimol only locally . This mechanism prevents deep tissue penetration and massive soil accumulation, making bupirimate the necessary choice for formulators targeting strict export Maximum Residue Limits (MRLs).

Evidence DimensionEnvironmental persistence (Soil DT50)
Target Compound DataRapid photolytic degradation on surfaces; minimal soil accumulation
Comparator Or BaselineEthirimol (Soil DT50 of 25.5–3819 days)
Quantified DifferenceElimination of long-term soil persistence and reduction of systemic residue
ConditionsEnvironmental fate analysis and fruit surface residue tracking

Agrochemical buyers must prioritize active ingredients that meet stringent environmental and residue regulations for export crops.

Application Method
Class-level
Foliar spray vs seed treatment
Application context precludes direct substitution
Categorical method difference within 2-aminopyrimidine class

Resistance Management Efficacy vs. Multi-Site Protectants

In commercial strawberry runner nurseries, bupirimate has proven essential for managing fungicide resistance. Field trials demonstrated that rotational programs incorporating bupirimate (FRAC Group 8) effectively suppressed powdery mildew outbreaks, whereas standard programs relying solely on multi-site protectants like sulfur failed to provide consistent control [1]. Furthermore, bupirimate maintains high efficacy against pathogen strains that have developed target-site mutations against commonly overused DMI (e.g., myclobutanil) and QoI (e.g., trifloxystrobin) fungicides, establishing it as a critical procurement asset for resistance-breaking formulations [1].

Evidence DimensionPowdery mildew control consistency
Target Compound DataEffective suppression in resistant environments
Comparator Or BaselineSulfur-only protectant programs (Inconsistent/failed control)
Quantified DifferenceRestoration of commercial disease control
ConditionsField trials in strawberry runner nurseries facing DMI/QoI resistance pressure

Formulators and large-scale growers must procure alternative modes of action (FRAC 8) to maintain efficacy where standard DMI, QoI, and sulfur treatments fail.

Toxicity Classification
Data to verify
Oral LD50 >4000 mg/kg
Reported toxicological classification context
Bee non-toxic per regulatory data; source review advised
Degradation Pathway
Class-level
Photodegradation to ethirimol
Supports residue-monitoring context
Cleavage of dimethylsulfamate-pyrimidine linkage

High-Value Ornamental Fungicide Formulations

Directly downstream of its proven lack of phytotoxicity at elevated doses (up to 8 ml/L) and superior curative efficacy over carbendazim, bupirimate is the optimal active ingredient for foliar sprays targeting rose powdery mildew (Sphaerotheca pannosa) where flower aesthetics cannot be compromised [1].

Resistance-Breaking Rotational Programs in Berry Production

Utilizing its unique FRAC Group 8 mechanism (adenosine deaminase inhibition), bupirimate is strategically procured for strawberry runner nurseries to replace or rotate with DMI (myclobutanil) and QoI (trifloxystrobin) fungicides, effectively controlling resistant Podosphaera aphanis strains where sulfur protectants fail [2].

Low-Residue Export Crop Protection

Because bupirimate undergoes rapid photolytic degradation on fruit surfaces—avoiding the severe 3,819-day soil persistence of direct ethirimol application—it is the preferred precursor for protective formulations applied to export-bound pome and stone fruits facing strict Maximum Residue Limits (MRLs) [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Strawberry powdery mildew rotation
FRAC Group 8 mode of action
Reported EC50 potency ranking review
Cucurbit powdery mildew management
Reported field sensitivity retention
Resistance-surveillance context review
Pome and stone fruit foliar programs
Translaminar and xylem-systemic activity
Curative and protective activity assessment
IPM in pollinator-present settings
Reported bee toxicity classification
Pollinator-safety documentation review

Physical Description

Pale tan solid; [Merck Index]

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

316.15691181 Da

Monoisotopic Mass

316.15691181 Da

Heavy Atom Count

21

LogP

2.7 (LogP)

Appearance

Solid powder

Melting Point

50.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MCJ121RIOI

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000075 [mmHg]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

41483-43-6

Wikipedia

Bupirimate

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Fungicides
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